2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone
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Overview
Description
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a difluorophenyl group and a methylpyrimidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 5-methylpyrimidine.
Formation of Intermediates: The starting materials undergo a series of reactions to form intermediates. For example, 2,4-difluorobenzene can be subjected to Friedel-Crafts acylation to introduce the ethanone group.
Coupling Reaction: The intermediates are then coupled under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling pathways.
Pathways: The compound’s effects on molecular targets can lead to changes in cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)propanone: Similar structure but with a propanone backbone.
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)butanone: Similar structure but with a butanone backbone.
Uniqueness
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl and methylpyrimidinyl groups contribute to its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-8-6-16-13(17-7-8)12(18)4-9-2-3-10(14)5-11(9)15/h2-3,5-7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYKDHDWIKSYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554058-23-9 |
Source
|
Record name | 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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